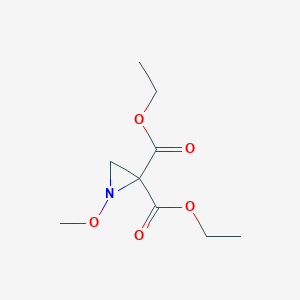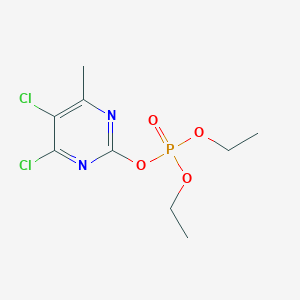
10-Methyl-9-(2-phenylethenyl)acridin-10-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Methyl-9-(2-phenylethenyl)acridin-10-ium iodide is a chemical compound known for its unique structure and properties It belongs to the class of acridinium compounds, which are characterized by their acridine core structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl-9-(2-phenylethenyl)acridin-10-ium iodide typically involves the reaction of 10-methylacridinium with a phenylethenyl group. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. In this case, the reaction involves the use of benzyltriphenylphosphonium chloride as the ylide and a suitable base to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 10-Methyl-9-(2-phenylethenyl)acridin-10-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine compounds.
科学的研究の応用
10-Methyl-9-(2-phenylethenyl)acridin-10-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a fluorescent probe in various chemical analyses.
Biology: The compound is employed in biological assays to study cellular processes and interactions.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
作用機序
The mechanism of action of 10-Methyl-9-(2-phenylethenyl)acridin-10-ium iodide involves its interaction with molecular targets and pathways. The compound can act as a fluorescent probe, binding to specific molecules and emitting light upon excitation. This property is utilized in various assays to detect and quantify biological molecules. Additionally, the compound’s structure allows it to participate in electron transfer reactions, making it useful in redox studies .
類似化合物との比較
- 10-Methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium iodide
- 9-Mesityl-10-methylacridinium perchlorate
Comparison: Compared to similar compounds, 10-Methyl-9-(2-phenylethenyl)acridin-10-ium iodide is unique due to its phenylethenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific fluorescence characteristics or reactivity .
特性
CAS番号 |
60023-01-0 |
|---|---|
分子式 |
C22H18IN |
分子量 |
423.3 g/mol |
IUPAC名 |
10-methyl-9-(2-phenylethenyl)acridin-10-ium;iodide |
InChI |
InChI=1S/C22H18N.HI/c1-23-21-13-7-5-11-19(21)18(20-12-6-8-14-22(20)23)16-15-17-9-3-2-4-10-17;/h2-16H,1H3;1H/q+1;/p-1 |
InChIキー |
AACMWJQXFPYRLY-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C=CC4=CC=CC=C4.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


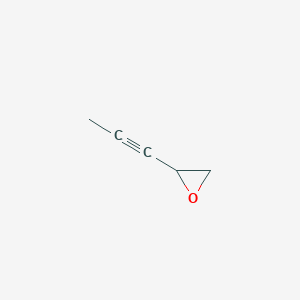
![1-[(4aS,10bR)-2,3,4a,5,6,10b-Hexahydrobenzo[f]quinolin-4(1H)-yl]ethan-1-one](/img/structure/B14605998.png)
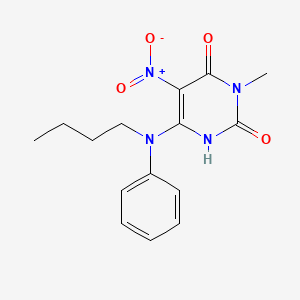
![(E)-but-2-enedioic acid;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol](/img/structure/B14606009.png)
![2-[3-(4-Pentylphenyl)prop-1-en-1-yl]-1H-indene-1,3(2H)-dione](/img/structure/B14606010.png)
![(2-Phenylcyclopropyl){4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}methanone](/img/structure/B14606017.png)

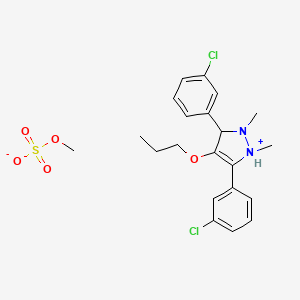

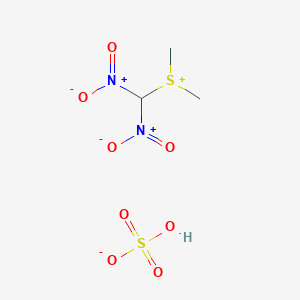
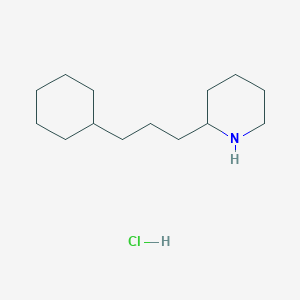
![2,5-Pyrrolidinedione, 1-[1-oxo-3-[(triphenylmethyl)amino]propoxy]-](/img/structure/B14606059.png)
